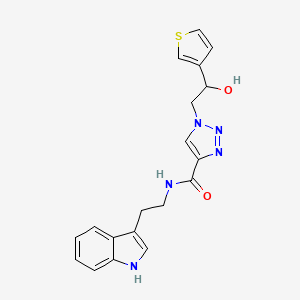

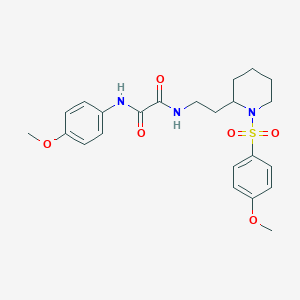

![molecular formula C26H28N6O5 B2355790 Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1189510-46-0](/img/structure/B2355790.png)

Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine or piperidine subunit has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring .科学的研究の応用

Comprehensive Analysis of Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate: Due to the complexity of the compound and the specificity of your request, direct information on its applications is not readily available. However, by examining the properties and known applications of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives, we can infer potential scientific research applications for this compound. Below are detailed sections focusing on unique applications based on the structure and pharmacological activities of related compounds.

Anticancer Activity

Quinoxaline derivatives have been identified as potent therapeutic agents with anticancer properties. They can function as intercalating agents that bind to DNA, disrupting its function and thereby inhibiting cancer cell growth .

Anti-HIV and Antiviral Properties

Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising results in antiviral activity screenings, including potential anti-HIV properties .

Anti-inflammatory and Antibacterial Effects

These compounds have also been associated with anti-inflammatory and antibacterial effects, making them valuable in the development of new treatments for various inflammatory conditions and bacterial infections .

Antiallergic and Antioxidant Uses

The antiallergic and antioxidant capabilities of quinoxaline derivatives make them candidates for treating allergic reactions and preventing oxidative stress-related damage .

Therapeutic Drug Development

Quinoxaline-based commercial drugs like Erdafitinib and Brimodine are already in the market, indicating the potential of this compound in drug development .

Enzyme Inhibition for Disease Treatment

Derivatives have been designed as inhibitors for specific enzymes like VEGFR-2, which is involved in cancer angiogenesis. Blocking this pathway can suppress tumor growth .

Molecular Docking Studies

These compounds are often used in molecular docking studies to predict their interaction with biological targets, which is crucial in drug design .

Pharmacological Research

In vivo studies using animal models are conducted to determine the potency and therapeutic index of synthesized compounds for various diseases .

将来の方向性

The future directions for this compound could involve further exploration of its potential as an antiviral and antimicrobial agent, given the promising properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . Additionally, the influence of different substituents on the compound’s properties and bioactivity could be investigated .

特性

IUPAC Name |

ethyl 1-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O5/c1-3-37-25(34)17-11-13-30(14-12-17)23-24-29-31(16-22(33)27-18-7-6-8-19(15-18)36-2)26(35)32(24)21-10-5-4-9-20(21)28-23/h4-10,15,17H,3,11-14,16H2,1-2H3,(H,27,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZYNMQBVZELLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

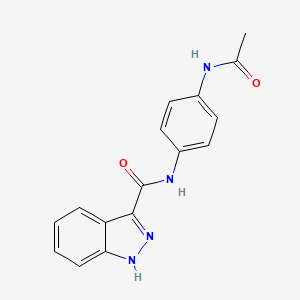

![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)

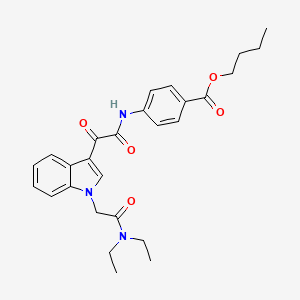

![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate](/img/structure/B2355711.png)

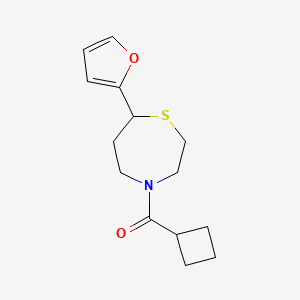

![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2355723.png)

![1-Methyl-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide](/img/structure/B2355726.png)

![5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355727.png)

![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]oxirane-2-carboxamide](/img/structure/B2355730.png)